An In-Depth Technical Guide to 2,5-Dimethyl-3-furoic Acid: Properties, Synthesis, and Therapeutic Potential as an IDO1 Inhibitor
An In-Depth Technical Guide to 2,5-Dimethyl-3-furoic Acid: Properties, Synthesis, and Therapeutic Potential as an IDO1 Inhibitor
CAS Number: 636-44-2
This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-furoic acid, a heterocyclic carboxylic acid with significant potential in drug development. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its promising role as a scaffold for the development of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
2,5-Dimethyl-3-furoic acid, also known as 2,5-dimethylfuran-3-carboxylic acid, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 636-44-2 | [2][3] |
| Molecular Formula | C₇H₈O₃ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Melting Point | 137-140 °C | [1] |
| Synonyms | 2,5-dimethylfuran-3-carboxylic acid, Pyrotritaric acid | [2] |
| Appearance | White to orange to green powder to crystalline | [3] |
| Purity | >98.0% (GC) | [3] |
Synthesis of 2,5-Dimethyl-3-furoic Acid
A convenient method for the synthesis of 2,5-Dimethyl-3-furoic acid has been reported, starting from commercially available reagents. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 2,5-Dimethyl-3-furoic Acid
This synthesis is a multi-step process that can be adapted for large-scale production without the need for chromatographic or distillative purifications. The overall yield from the starting ketoester is approximately 25%.
Step 1: Protection of the ketone and reduction of the ester
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A mixture of ethyl 2-methylacetoacetate, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) is heated under reflux with a Dean-Stark apparatus to remove water.
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After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude ketal ester is then dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) at 0 °C.
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The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC).
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The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the crude ketal alcohol.
Step 2: Oxidation of the alcohol
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The crude ketal alcohol is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with pyridinium chlorochromate (PCC).
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The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
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The reaction mixture is then filtered through a pad of silica gel or Florisil to remove the chromium residues, and the solvent is evaporated to give the crude aldehyde.
Step 3: Darzens condensation
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To a solution of the crude aldehyde in a suitable solvent (e.g., methanol or ethanol), sodium methoxide or ethoxide is added at 0 °C.
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Methyl chloroacetate is then added dropwise, and the reaction mixture is stirred at room temperature until the formation of the glycidic ester is complete (monitored by TLC).
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The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude glycidic ester.
Step 4: Furan ring formation
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The crude glycidic ester is dissolved in toluene, and a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) is added.
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The mixture is heated at reflux for approximately two hours.
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After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 2,5-dimethyl-3-furoate.
Step 5: Hydrolysis to 2,5-Dimethyl-3-furoic acid
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The crude methyl 2,5-dimethyl-3-furoate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 20% NaOH).
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After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the crude 2,5-Dimethyl-3-furoic acid.
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The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent to afford the final product.
Application in Drug Development: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Recent research has highlighted the potential of 2,5-Dimethyl-3-furoic acid as a scaffold for the development of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in tumor immune escape.[2][3] By inhibiting IDO1, the tumor's ability to suppress the host's immune response can be compromised, making it a promising target for cancer immunotherapy.[2]
IDO1 Signaling Pathway and Mechanism of Inhibition
IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine.[4] This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment leads to the suppression of T-cell activity and the promotion of regulatory T-cells (Tregs), thereby allowing the tumor to evade the immune system.[5] Derivatives of 2,5-Dimethyl-3-furoic acid have been designed to act as IDO1 inhibitors.[2] Molecular docking studies have revealed that the carboxylic acid moiety of these compounds can form a coordinate bond with the heme iron in the active site of the IDO1 enzyme, leading to its inhibition.[2]
Caption: Inhibition of the IDO1 signaling pathway by 2,5-Dimethyl-3-furoic acid derivatives.
Quantitative Data on IDO1 Inhibition
A series of 2,5-dimethylfuran-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against IDO1 in cellular assays. The results for a particularly potent derivative are summarized below.
| Compound | HeLa Cellular IC₅₀ (nM) | THP-1 Cellular IC₅₀ (nM) | Reference |
| 19a | 4.0 | 4.6 | [2] |
These low nanomolar IC₅₀ values demonstrate the high potency of this class of compounds as IDO1 inhibitors.
Experimental Protocol: Cellular IDO1 Inhibition Assay
The following is a general protocol for determining the cellular inhibitory activity of compounds against IDO1, based on methods used for evaluating IDO1 inhibitors.[6]
Cell Culture and IDO1 Induction:
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Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or THP-1 (monocytic leukemia), are cultured in appropriate media.
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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To induce IDO1 expression, the cells are treated with a stimulating agent, typically interferon-gamma (IFN-γ), at a predetermined concentration (e.g., 100 ng/mL) for 24-48 hours.
Compound Treatment and Kynurenine Measurement:
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Serial dilutions of the test compounds (e.g., 2,5-Dimethyl-3-furoic acid derivatives) are prepared in the cell culture medium.
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The medium containing IFN-γ is removed from the cells and replaced with the medium containing the test compounds.
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The cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
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After incubation, the cell culture supernatant is collected.
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The concentration of kynurenine in the supernatant is measured. This is typically done using a colorimetric method involving Ehrlich's reagent or by HPLC.
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The absorbance or peak area is measured, and the concentration of kynurenine is determined from a standard curve.
Data Analysis:
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The percentage of IDO1 inhibition for each compound concentration is calculated relative to a vehicle-treated control.
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The IC₅₀ value, the concentration of the compound that inhibits IDO1 activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the cellular IDO1 inhibition assay.
Conclusion
2,5-Dimethyl-3-furoic acid is a readily synthesizable compound with a chemical scaffold that has proven to be highly effective for the design of potent inhibitors of the immunomodulatory enzyme IDO1. The low nanomolar efficacy of its derivatives in cellular assays underscores its potential for the development of novel cancer immunotherapies. This technical guide provides foundational information for researchers and drug development professionals interested in exploring the therapeutic applications of this promising compound. Further in vivo studies are warranted to fully elucidate the therapeutic potential of 2,5-Dimethyl-3-furoic acid derivatives.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
